1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone - 59084-15-0

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Catalog Number: EVT-308215
CAS Number: 59084-15-0
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone" is a derivative within a class of piperidine compounds that have been extensively studied for their pharmacological properties. Piperidine derivatives are known for their diverse biological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease12. Additionally, these compounds have been explored for their potential in treating other conditions, such as HIV and leukemia, due to their ability to interact with various biological targets34.

Synthesis Analysis

The synthesis of piperidine derivatives generally involves multi-step reactions. Common methods include:* Nucleophilic substitution: Reacting piperidine with a suitable electrophile, such as an alkyl halide or acyl chloride, in the presence of a base. [, , , , , , ]* Reductive amination: Condensing piperidine with an aldehyde or ketone followed by reduction of the resulting imine with a reducing agent like sodium borohydride or sodium cyanoborohydride. [, , , ]* Cyclization reactions: Forming the piperidine ring from acyclic precursors, often utilizing intramolecular ring-closing reactions. [, , , , ]

Molecular Structure Analysis

Piperidine derivatives undergo a variety of chemical reactions, including:* N-alkylation: Introducing various substituents at the piperidine nitrogen, often modulating their pharmacological properties. [, , ]* Acylation: Reacting with acylating agents to introduce acyl groups, modifying their physicochemical and biological characteristics. [, ]* Reductions: Reducing specific functional groups, such as carbonyl groups or nitro groups, to generate derivatives with altered activity profiles. [, ]

Mechanism of Action

The anti-AChE activity of piperidine derivatives is attributed to their ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine12. By inhibiting this enzyme, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly beneficial in conditions where there is a deficit of acetylcholine, such as Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that the introduction of bulky moieties and specific substituents can significantly enhance the inhibitory potency of these compounds12. For instance, the presence of a benzoyl group and the basic quality of the nitrogen atom in the piperidine ring are crucial for high anti-AChE activity2.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives influence their pharmacokinetic behavior. Factors such as solubility, lipophilicity (logP), and metabolic stability are crucial for their absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are carefully optimized during drug development. [, , , , ]

Applications in Various Fields

Neurodegenerative Diseases

Piperidine derivatives have shown promise as potential therapeutic agents for neurodegenerative diseases. Compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have demonstrated potent anti-AChE activity and selectivity, with significant increases in acetylcholine content in the rat cerebral cortex, suggesting their potential use as antidementia agents1. Another compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase, indicating its potential for advanced development as an antidementia agent2.

Antiviral Therapy

The anti-HIV activity of piperidine derivatives has been explored through the design and synthesis of novel compounds targeting HIV-1 reverse transcriptase (RT). Compounds such as 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives have been evaluated for their HIV-1 RT inhibitory activity, with some showing significant potency against the target. The SAR studies and in-silico predictions have aided in understanding the influence of substitution patterns on RT inhibitory potency, leading to the identification of compounds with good anti-HIV-1 potency and safety profiles3.

Anticancer Activity

The antileukemic activity of piperidine derivatives has also been investigated. Novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives have been synthesized and evaluated against human leukemic cell lines. Some of these compounds exhibited good antiproliferative activity, with certain derivatives showing excellent in vitro potency against leukemia cells. The presence of electron-withdrawing halogen substituents has been associated with enhanced antileukemic effects4.

-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579) []

Compound Description: AMG 579 is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor []. It was discovered through a lead optimization program focusing on enhancing potency and in vivo efficacy of keto-benzimidazole compounds [].

‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives []

Compound Description: These derivatives were synthesized and assessed for their antileukemic activity against human leukemia cell lines (K562 and CEM) []. Certain compounds within this group exhibited promising in vitro potency against the tested cell lines, highlighting their potential as antileukemic agents [].

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) []

Compound Description: CHMFL-FLT3-122 is a potent, orally bioavailable inhibitor of the FLT3 kinase, making it a potential therapeutic for FLT3-ITD positive acute myeloid leukemia []. It exhibits significant selectivity for FLT3 kinase over other kinases like BTK and c-KIT, thereby suggesting a potential for reduced myelosuppression toxicity [].

-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500) []

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist []. It shows significant potential as a treatment for inflammatory diseases due to its favorable RORc cellular potency, high selectivity over other ROR family members, and favorable in vitro and in vivo properties [].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) [, , ]

Compound Description: BI 1356 is a novel, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for type 2 diabetes treatment [, , ]. It demonstrates a superior potency and longer duration of action compared to other DPP-4 inhibitors, making it a promising candidate for once-daily administration in managing type 2 diabetes [, , ].

Properties

CAS Number

59084-15-0

Product Name

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

IUPAC Name

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

InChI

InChI=1S/C14H16ClNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3

InChI Key

BDXCKRRHAYAQCI-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl

Synonyms

1-Acetyl-4-(4-chlorobenzoyl)piperidine; 1-[4-(4-chlorobenzoyl)-1-piperidinyl]ethanone;

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.